

Application Notes and Protocols: OPTIC Clinical Trial of ADVIM-022

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Compound of Interest

Compound Name: AO-022

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These application notes provide a detailed overview of the clinical trial design for the OPTIC study, evaluating the safety and efficacy of ADVIM-022 (ixoberogene soroparvovec or Ixo-vec) for the treatment of neovascular (wet) age-related macular degeneration (nAMD). The included protocols are intended to offer guidance on the key methodologies employed in the trial.

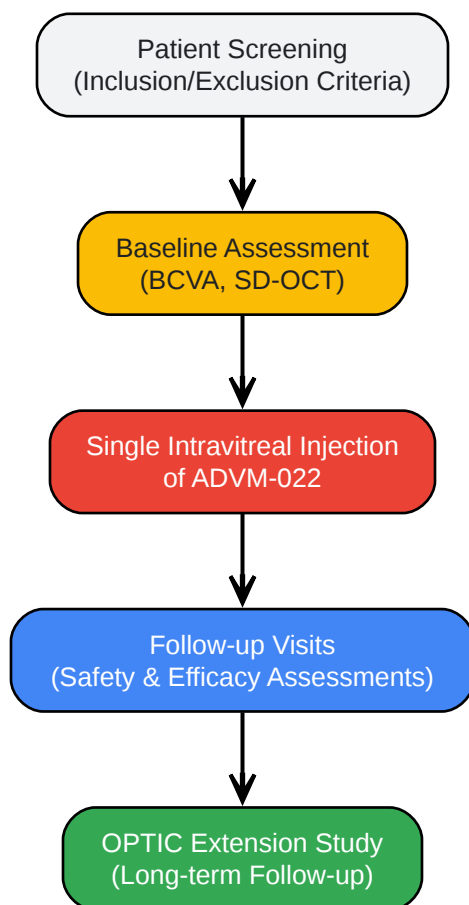
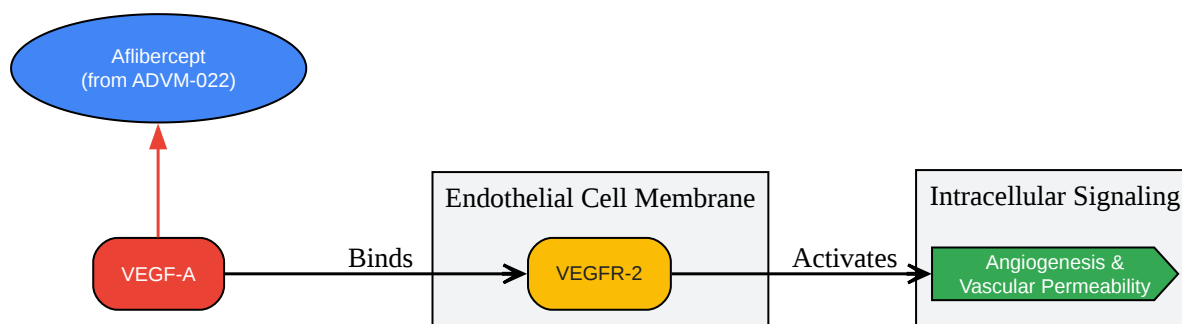
Introduction to ADVIM-022 and the OPTIC Trial

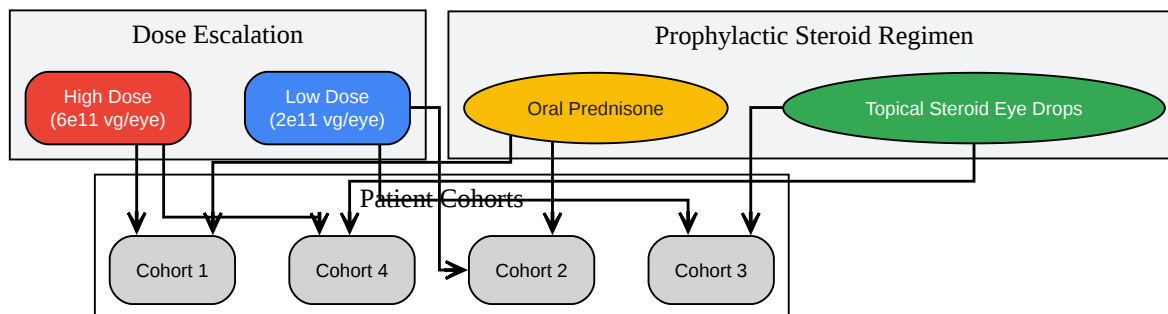
ADVIM-022 is an investigational gene therapy designed to deliver a codon-optimized aflibercept coding sequence via an AAV.7m8 vector capsid. Administered as a one-time intravitreal injection, it aims to provide continuous intraocular expression of aflibercept, an anti-VEGF (Vascular Endothelial Growth Factor) protein, thereby reducing the treatment burden associated with frequent anti-VEGF injections for patients with nAMD.^[1] The OPTIC trial is a multi-center, open-label, dose-ranging Phase 1/2 clinical study designed to assess the safety, tolerability, and efficacy of a single intravitreal administration of ADVIM-022 in patients with nAMD who have previously responded to anti-VEGF therapy.^{[2][3]}

Mechanism of Action: Targeting the VEGF Signaling Pathway

Neovascular AMD is characterized by the abnormal growth of new blood vessels in the macula, a process driven by VEGF. VEGF-A, by binding to its receptors (VEGFR-1 and VEGFR-2) on

endothelial cells, triggers a signaling cascade that leads to increased vascular permeability and angiogenesis.[4] Aflibercept, the protein expressed by ADVIM-022, acts as a soluble decoy receptor that binds to VEGF-A, as well as Placental Growth Factor (PlGF), preventing them from activating their natural receptors and thereby inhibiting neovascularization.[1][4]





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